molecular formula C10H20N2 B13322165 1-Ethyl-1,7-diazaspiro[4.5]decane

1-Ethyl-1,7-diazaspiro[4.5]decane

Cat. No.: B13322165
M. Wt: 168.28 g/mol
InChI Key: WKESJZPYHSLCQU-UHFFFAOYSA-N
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Description

1-Ethyl-1,7-diazaspiro[4.5]decane is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound is part of the diazaspirodecane family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1,7-diazaspiro[4.5]decane can be synthesized through various methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization . Another method includes the use of protective groups to facilitate the synthesis of the spiro compound .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. These methods often employ catalytic hydrogenation, oxidation, and cyclization reactions under controlled conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1,7-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with halides and other electrophiles.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

1-Ethyl-1,7-diazaspiro[4.5]decane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-1,7-diazaspiro[4.5]decane stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-ethyl-1,9-diazaspiro[4.5]decane

InChI

InChI=1S/C10H20N2/c1-2-12-8-4-6-10(12)5-3-7-11-9-10/h11H,2-9H2,1H3

InChI Key

WKESJZPYHSLCQU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC12CCCNC2

Origin of Product

United States

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